molecular formula C10H15ClN2O2S B7853949 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride

1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride

Cat. No.: B7853949
M. Wt: 262.76 g/mol
InChI Key: RJHISROLKSKFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methanesulfonyl group attached to the nitrogen atom of the tetrahydroquinoline ring system. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroquinoline core . The resulting intermediate is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles (e.g., amines, thiols)

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced tetrahydroquinoline derivatives

    Substitution: Substituted tetrahydroquinoline derivatives

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-ol
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline
  • 1,2,3,4-Tetrahydroquinoline

Comparison: 1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds . This functional group enhances the compound’s reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-15(13,14)12-7-6-9(11)8-4-2-3-5-10(8)12;/h2-5,9H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHISROLKSKFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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